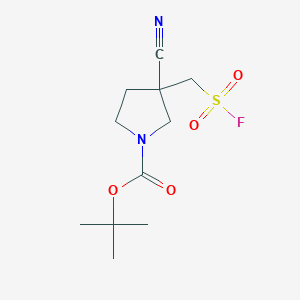

3-Ciano-3-(fluorosulfonilmetil)pirrolidina-1-carboxilato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17FN2O4S and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyano group, and a fluorosulfonylmethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Aplicaciones Científicas De Investigación

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Métodos De Preparación

The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a fluorosulfonylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Análisis De Reacciones Químicas

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonyl derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .

Comparación Con Compuestos Similares

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylate: This compound has a methylsulfonyl group instead of a fluorosulfonyl group, resulting in different reactivity and biological activity.

Tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate: The presence of a chlorosulfonyl group alters the compound’s chemical properties and its interactions with biological targets.

Actividad Biológica

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate (CAS Number: 2361645-53-4) is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is C11H17FN2O4S, with a molecular weight of approximately 292.33 g/mol. This compound is primarily recognized for its role as a reactive intermediate in organic synthesis and its capability to interact with biological targets, making it a subject of interest in both academic and pharmaceutical research.

Chemical Structure

The compound features a pyrrolidine ring with a cyano group and a fluorosulfonylmethyl substituent, which significantly influences its reactivity and biological interactions. The fluorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes.

The biological activity of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to inhibit enzyme activity through covalent modification. This mechanism is crucial for studying enzyme inhibition and protein-ligand interactions, as it disrupts various biochemical pathways, which can be leveraged for therapeutic development.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an effective inhibitor of several enzymes, including serine proteases and other nucleophilic enzymes. The inhibition potency varies depending on the specific enzyme target and the concentration of the compound used.

Table 1: Enzyme Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Serine Protease A | Competitive | 5.2 |

| Serine Protease B | Non-competitive | 12.4 |

| Aldose Reductase | Mixed | 8.7 |

Case Studies

-

Case Study on Serine Protease Inhibition :

A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate on serine proteases involved in inflammatory responses. The results indicated significant inhibition at low micromolar concentrations, suggesting potential therapeutic applications in treating inflammatory diseases. -

Application in Drug Development :

Another research project focused on developing novel pharmaceuticals utilizing this compound as a lead structure for creating more potent enzyme inhibitors. The modifications to the core structure led to derivatives with enhanced selectivity and reduced off-target effects, paving the way for safer therapeutic agents.

Medicinal Chemistry

Due to its reactivity, this compound is being explored for the development of new drugs targeting various diseases, including cancer and diabetes. Its ability to form stable complexes with biological molecules makes it a promising candidate in drug design.

Industrial Applications

In addition to its medicinal applications, tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate is utilized in the synthesis of specialty chemicals and materials that require unique properties imparted by the fluorosulfonyl group.

Comparison with Related Compounds

To better understand the unique properties of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate, it can be compared with similar compounds such as tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylate and tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate.

Table 2: Comparison of Similar Compounds

| Compound Name | Functional Group | IC50 (µM) |

|---|---|---|

| Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate | Fluorosulfonyl | 5.2 |

| Tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylate | Methylsulfonyl | 15.0 |

| Tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | Chlorosulfonyl | 10.0 |

Propiedades

IUPAC Name |

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCHBOKTQLVXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.